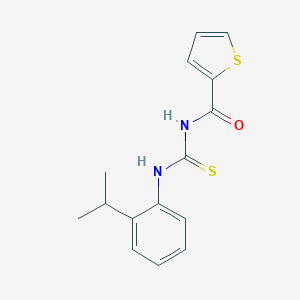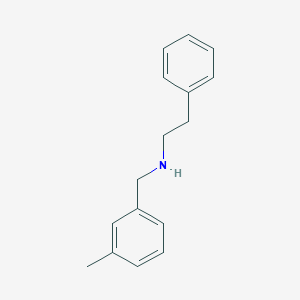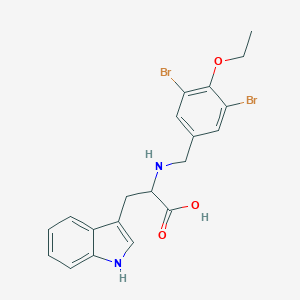
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, also known as AG-494, is a chemical compound that belongs to the class of thiourea derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, anti-inflammatory drugs, and antiviral agents.
Mecanismo De Acción
The mechanism of action of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood, but it is believed to involve the inhibition of several enzymes and signaling pathways that are involved in cancer cell growth and inflammation. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of several kinases, including Akt, which is a key signaling molecule in cancer cells. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its potent anticancer activity against a variety of cancer cell lines. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to exhibit anti-inflammatory and antiviral properties, which make it a potential candidate for the development of drugs in these fields. However, one of the limitations of using N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea. One potential area of research is the development of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea analogs with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanisms underlying the antiviral activity of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea, which could lead to the development of more effective antiviral drugs. Furthermore, the potential use of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea in combination with other anticancer agents or immunotherapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea involves the reaction of 2-isopropylphenyl isothiocyanate with 2-thiophenecarboxylic acid hydrazide in the presence of a base, such as sodium hydroxide or potassium carbonate. The resulting product is then purified by recrystallization to obtain pure N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has been widely studied for its potential applications in various scientific research fields. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has also been found to possess anti-inflammatory properties, which make it a potential candidate for the development of anti-inflammatory drugs. Furthermore, N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea has shown promising antiviral activity against several viruses, including HIV-1, herpes simplex virus, and influenza virus.
Propiedades
Nombre del producto |
N-(2-isopropylphenyl)-N'-(2-thienylcarbonyl)thiourea |
|---|---|
Fórmula molecular |
C15H16N2OS2 |
Peso molecular |
304.4 g/mol |
Nombre IUPAC |
N-[(2-propan-2-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H16N2OS2/c1-10(2)11-6-3-4-7-12(11)16-15(19)17-14(18)13-8-5-9-20-13/h3-10H,1-2H3,(H2,16,17,18,19) |
Clave InChI |
WIDLCUDXLHFUAP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC(C)C1=CC=CC=C1NC(=S)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-5-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)amino]benzoic acid](/img/structure/B252681.png)
![N-allyl-N-[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amine](/img/structure/B252683.png)
![N-(2-phenylethyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B252684.png)
![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-4-methylbenzoic acid](/img/structure/B252685.png)

![N-[(3-methylphenyl)methyl]cyclopentanamine](/img/structure/B252688.png)

![N-(4-methylbenzyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252693.png)
![N-benzyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B252696.png)
![1-[5-(4-chlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B252697.png)
![2-({2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B252700.png)
![2-{[3-Methoxy-4-(2-phenylethoxy)benzyl]amino}ethanol](/img/structure/B252703.png)
![N-(4-fluorobenzyl)-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252704.png)
![N-benzyl-N-{[5-(4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B252705.png)